molecular formula C11H7ClN2O3 B1302049 2-(4-Chlorophenoxy)-3-nitropyridine CAS No. 76893-45-3

2-(4-Chlorophenoxy)-3-nitropyridine

Cat. No.: B1302049
CAS No.: 76893-45-3
M. Wt: 250.64 g/mol
InChI Key: PVLPMGSHOZNLFN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-3-nitropyridine: is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a nitro group at the third position and a 4-chlorophenoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine typically involves the reaction of 2-chloro-3-nitropyridine with 4-chlorophenol. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxy)-3-nitropyridine can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(4-Chlorophenoxy)-3-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenoxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenoxy)-3-nitropyridine is unique due to the presence of both a nitro group and a chlorophenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLPMGSHOZNLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370947
Record name 2-(4-chlorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76893-45-3
Record name 2-(4-Chlorophenoxy)-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76893-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenoxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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